2-[(4-fluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide
Overview
Description
2-[(4-fluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H15FN4O3 and its molecular weight is 330.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.11281852 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
Compounds with similar structural motifs, such as fluorinated pyrazoles and pyrazole derivatives, are of significant interest as building blocks in medicinal chemistry. For instance, the development of synthetic strategies for new 3-amino-4-fluoropyrazoles highlights the importance of fluorinated compounds in drug discovery and development. These compounds allow for further functionalization, indicating their versatility and utility in creating a variety of biologically active molecules (Surmont et al., 2011).
Potential in Biological Activity Studies
Research on pyrazole derivatives has demonstrated their potential in various biological applications, including anticancer and antimicrobial activities. For example, novel N-arylpyrazole-containing enaminones have been synthesized and tested for their antitumor and antimicrobial activities, illustrating the potential of pyrazole derivatives in therapeutic applications (Riyadh, 2011).
Role in Synthesis of Fluorescent Dyes
Furthermore, the use of related compounds in the synthesis of fluorescent dyes signifies the role of such chemicals in creating functional materials. N-Ethoxycarbonylpyrene- and perylene thioamides have been utilized as building blocks in the synthesis of fluorescent dyes, displaying a range of fluorescence properties. These findings underscore the utility of pyrazole derivatives in the development of new materials for sensing and imaging applications (Witalewska et al., 2019).
Properties
IUPAC Name |
2-[(4-fluorophenoxy)methyl]-N-[(1-methylpyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3/c1-21-8-11(7-19-21)6-18-16(22)14-9-24-15(20-14)10-23-13-4-2-12(17)3-5-13/h2-5,7-9H,6,10H2,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZUJHSJVJVPIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=COC(=N2)COC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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